![molecular formula C18H22N2O5S2 B5216156 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone extensive scientific research to understand its mechanism of action and potential benefits in cancer therapy.
Wirkmechanismus
BAY 43-9006 acts as a multi-kinase inhibitor, targeting several signaling pathways involved in cancer progression. The compound inhibits the activity of RAF kinases, which are upstream activators of MEK/ERK signaling pathway, leading to decreased cell proliferation and survival. BAY 43-9006 also inhibits the activity of VEGFR, leading to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. The compound also inhibits angiogenesis and tumor growth in preclinical models of cancer. BAY 43-9006 has been shown to have a favorable safety profile in animal studies and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 43-9006 has several advantages for lab experiments, including its high potency and specificity for its target kinases. The compound is also commercially available and has been extensively studied in preclinical and clinical trials. However, BAY 43-9006 has some limitations, including its poor solubility in water and potential off-target effects on other kinases.
Zukünftige Richtungen
Several future directions for research on BAY 43-9006 include optimizing the compound's pharmacokinetic and pharmacodynamic properties, developing new formulations to improve its solubility and bioavailability, and exploring its potential in combination with other cancer therapies. Further research is also needed to understand the long-term safety and efficacy of BAY 43-9006 in cancer therapy.
Synthesemethoden
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by a series of reactions involving N-alkylation, N-deprotection, and sulfonation. The final compound is obtained through a coupling reaction between the intermediate product and benzylsulfonyl chloride. The synthesis process has been optimized to yield high purity and yield of BAY 43-9006.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit several signaling pathways, including RAF/MEK/ERK and VEGF/VEGFR, which are crucial for tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c19-27(24,25)17-8-6-15(7-9-17)10-12-20-18(21)11-13-26(22,23)14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,21)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSYZTYCJEBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.